N-(4-butylphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(4-butylphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a sulfanyl-linked acetamide moiety at position 5. The acetamide group is further functionalized with a 4-butylphenyl substituent.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-3-4-5-12-6-8-13(9-7-12)20-14(24)10-25-17-15-16(18-11-19-17)23(2)22-21-15/h6-9,11H,3-5,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECGEQHMFQKPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine moiety linked to a butylphenyl group through a sulfanyl acetamide structure. This unique configuration is believed to contribute to its diverse biological effects.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, mercapto-substituted triazoles have been shown to possess cytotoxic effects against various cancer cell lines. In particular, derivatives of triazole-thiones demonstrated promising activity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
Case Study: Cytotoxicity Assay
A study investigating the cytotoxicity of related compounds found that certain derivatives exhibited inhibition rates of up to 87% against MCF-7 cells when compared to standard treatments . This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
Compounds containing the triazole ring have been associated with antimicrobial effects . Research has shown that certain triazole derivatives can effectively inhibit bacterial growth against pathogens such as Mycobacterium tuberculosis and various fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 40f | Mycobacterium tuberculosis | 87 |
| 76a | Pathogenic bacteria | Good activity |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through the following pathways:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain triazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties that help in reducing oxidative stress in cells.
Pharmacological Screening
Pharmacological screening has been pivotal in evaluating the potential therapeutic applications of this compound. A recent study utilized high-throughput screening methods to assess the compound's efficacy against various disease models.
Results from Pharmacological Studies
The compound's performance was benchmarked against established drugs in several assays:
- Cytotoxicity Assays : No significant cytotoxic effects were observed at low concentrations (1 µM - 25 µM).
- Antimicrobial Assays : Demonstrated effective inhibition against tested bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H20N6OS
- Molecular Weight : 356.45 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine moiety and a sulfanyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole and triazole derivatives as anticancer agents. N-(4-butylphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has been evaluated for its cytotoxic properties against various cancer cell lines. The compound's structure suggests it may inhibit specific cancer pathways or induce apoptosis in malignant cells.
Case Study Example :
A study published in Pharmaceutical Biology investigated the cytotoxic effects of similar triazole derivatives on breast cancer cell lines. Results indicated that compounds with the triazole moiety exhibited significant cell growth inhibition, suggesting that this compound could have similar effects .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research shows that derivatives containing the triazole ring can exhibit antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Research Findings :
A comparative study demonstrated that several triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism .
Drug Development
The synthesis of this compound can be achieved through various methodologies including microwave-assisted synthesis which enhances yield and reduces reaction time. This efficiency makes it an attractive candidate for large-scale drug production.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. Researchers are conducting SAR studies on this compound to optimize its efficacy and reduce toxicity. Variations in substituents on the phenyl ring or modifications to the triazole structure may lead to improved therapeutic profiles.
Comparison with Similar Compounds
Substituent Variations
- N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide ():
- Compound 9e (): Features a morpholinomethyl-benzyl group and a benzo[d]oxazol-2-ylthio substituent. The morpholine ring increases solubility, while the oxazole-thioether linkage may alter binding affinity compared to the simpler sulfanyl-acetamide group .
- 1-(4-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one (): Replaces the acetamide with an ethanone group linked to a 4-methoxyphenyl.
Core Modifications
Physicochemical Properties
*Estimated using substituent contributions. The 4-butylphenyl group increases lipophilicity (LogP) compared to fluorobenzyl or morpholine-containing analogues.
Key Research Findings
- Activity Gaps : Unlike VAS2870 or 9e, the target compound lacks direct biological validation. Further studies are needed to confirm kinase or ROS-related activity.
- Synthetic Challenges : Bulky substituents (e.g., butylphenyl) may reduce reaction yields, as seen in low yields for Compound 9c (14.8%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
